2-Azabicyclo[2.2.1]hept-5-en-3-one

enantiomeric excess chiral resolution γ-lactamase

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a bicyclic γ‑lactam containing a strained [2.2.1] ring system with a reactive endocyclic alkene. This compound serves as the definitive enantioselective precursor to several FDA‑approved antiviral drugs including abacavir, carbovir, and peramivir.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 61865-48-3
Cat. No. B7767027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.1]hept-5-en-3-one
CAS61865-48-3
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1C2C=CC1NC2=O
InChIInChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)
InChIKeyDDUFYKNOXPZZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) – Chiral Building Block for Carbocyclic Nucleoside Synthesis – CAS 61865-48-3


2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a bicyclic γ‑lactam containing a strained [2.2.1] ring system with a reactive endocyclic alkene [1]. This compound serves as the definitive enantioselective precursor to several FDA‑approved antiviral drugs including abacavir, carbovir, and peramivir [1].

Why Generic Substitution Fails for 2-Azabicyclo[2.2.1]hept-5-en-3-one Procurement


Superficially similar bicyclic lactams—racemic Vince lactam (CAS 49805-30-3), 1‑azabicyclo[2.2.1]hept‑5‑en‑3‑one, or the saturated 2‑azabicyclo[2.2.1]heptan‑3‑one—lack the precise stereochemistry, olefinic reactivity, and validated downstream process compatibility required for GMP‑level carbocyclic nucleoside synthesis. Only the enantiopure (1R,4S)‑(−)‑2‑azabicyclo[2.2.1]hept‑5‑en‑3‑one (CAS 79200‑56‑9) provides the correct [α]20/D −565° optical rotation and ≥99% enantiomeric excess [1] necessary for direct incorporation into established drug syntheses without additional resolution steps.

2-Azabicyclo[2.2.1]hept-5-en-3-one – Product‑Specific Quantitative Evidence Guide


Enantiomeric Purity: (1R,4S)-Vince Lactam Delivers ≥99% ee vs. Racemate (0% ee)

The (1R,4S)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one obtained by enzymatic resolution exhibits enantiomeric excess of 99.2–99.5% ee (HPLC) with an enantiomeric ratio E >200 [1]. In contrast, racemic (±)-Vince lactam (CAS 49805-30-3) possesses 0% ee and zero net optical rotation . Only the enantiopure form enables direct asymmetric synthesis of antiviral carbocyclic nucleosides without requiring additional chiral separation.

enantiomeric excess chiral resolution γ-lactamase

Chemical Purity: Consistently Available at >98% (GC) vs. Lower Purity Grades (95–97%)

Commercial (1R)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one is routinely supplied with >98.0% purity by GC (TCI Chemicals) , while racemic and lower-grade enantiomerically enriched batches from other suppliers are often listed at 95–97% purity . Higher purity directly correlates with fewer side-product contaminants during amidation, hydrolysis, or Diels-Alder downstream reactions.

chemical purity gas chromatography vendor QC

Regioselectivity Advantage in Peramivir Synthesis: N-TFA Derivative Achieves 94% Desired Regioisomer

In the synthesis of the anti-influenza drug peramivir, the N-trifluoroacetyl-protected cyclopentene derived from Vince lactam underwent (3+2) cycloaddition with 2-ethylbutanenitrile oxide to afford 94% of the desired regioisomer [1]. Alternative N-substituted derivatives or non-bicyclic precursors typically yield lower regioselectivities (e.g., 70–85% for N-Boc or N-acetyl variants), highlighting the unique steric and electronic influence of the Vince lactam scaffold.

regioselectivity peramivir 1,3-dipolar cycloaddition

Enzymatic Kinetic Resolution Efficiency: Engineered (+)-γ-Lactamase Achieves E >200, Enabling Scalable Enantiopure Production

Wild-type (+)-γ-lactamases typically exhibit modest enantioselectivity (E values 20–50). Through combinatorial active-site saturation mutagenesis, Val54Ser and Val54Leu mutants were generated that catalyze the hydrolysis of racemic Vince lactam to give (−)-Vince lactam with 99.2% ee and 99.5% ee, respectively, and E >200 [1]. This >10-fold enhancement in enantioselectivity over the wild-type enzyme directly reduces process mass intensity and cost of goods for enantiopure lactam production.

enzymatic resolution enantioselectivity protein engineering

Validated Downstream Utility: Three FDA-Approved Drugs Depend on Vince Lactam as Exclusive Chiral Synthon vs. Saturated Analog Has No Drug-Linked Application

The (1R,4S)-Vince lactam scaffold has been validated as the exclusive chiral precursor in the commercial syntheses of abacavir (HIV), carbovir (HIV), and peramivir (influenza) [1]. By contrast, the saturated analog 2-azabicyclo[2.2.1]heptan-3-one (CAS 24647-29-8) lacks the endocyclic alkene required for the critical oxidative cleavage, hydroarylation, or cycloaddition steps that install the carbocyclic nucleoside framework. This alkene is chemically essential; without it, the scaffold cannot be transformed into known antiviral agents.

carbocyclic nucleoside antiviral drug synthesis scaffold validation

Structural Isomer Discrimination: 1-Azabicyclo[2.2.1]hept-5-en-3-one Cannot Replace Vince Lactam in Nucleoside Synthesis

The 1-aza isomer (CAS 1227608-08-3) differs by nitrogen position, which alters ring strain, amide reactivity, and stereoelectronic properties. This isomer has no documented route to carbocyclic nucleosides and lacks the γ-lactam ring essential for the enzymatic resolution and downstream ring-opening steps that are hallmarks of Vince lactam chemistry [1].

regioisomer γ-lactam synthetic utility

2-Azabicyclo[2.2.1]hept-5-en-3-one – Best Research and Industrial Application Scenarios


Manufacture of Abacavir Sulfate API – Enantiopure Vince Lactam as Starting Material

The (1R,4S)-(−)-enantiomer with ≥99% ee [1] is the designated starting material for the synthesis of abacavir sulfate, an FDA-approved HIV-1 reverse transcriptase inhibitor. Use of racemate would require a chiral resolution step post-lactam ring-opening, adding at least one synthetic step and reducing overall yield.

Synthesis of Peramivir for Influenza Treatment – Regioselective Cycloaddition Requires N-TFA Vince Lactam Derivative

The N-trifluoroacetyl cyclopentene derived from Vince lactam provides 94% regioselectivity in the critical (3+2) cycloaddition [2], directly impacting API cost and purity profile in peramivir manufacturing.

Discovery of Novel GABA Aminotransferase Inactivators – Conformationally Constrained Scaffold Requirement

Five-membered analogs of 4-amino-5-halopentanoic acids prepared from Vince lactam have been shown to act as potent GABA-AT inactivators, leveraging the rigid bicyclic framework to enforce bioactive conformation [3].

Carbocyclic Nucleoside Library Synthesis for Antiviral Screening – Alkene Handle for Late-Stage Functionalization

The endocyclic alkene of Vince lactam enables late-stage functionalization via hydroarylation, hydroboration, epoxidation, and metathesis, providing diversification points inaccessible from the saturated analog [1].

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